
6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of phenyl and thioether groups in its structure suggests that it may exhibit unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of a phenyl-substituted pyrimidinone with a thioether reagent in the presence of a base or catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be carried out in large reactors. The use of continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Purification steps, such as crystallization or chromatography, are essential to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound may be reduced under hydrogenation conditions to modify the phenyl groups.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Nitrated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-phenyl-2-thiopyrimidin-4(3H)-one: Lacks the 1-phenylethyl group.
2-((1-phenylethyl)thio)pyrimidin-4(3H)-one: Lacks the phenyl group at position 6.
6-phenylpyrimidin-4(3H)-one: Lacks the thioether group.
Uniqueness
6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one is unique due to the presence of both phenyl and thioether groups, which may confer distinct chemical and biological properties compared to its analogs.
Q & A
Q. What are the recommended synthetic routes for 6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield and purity?
Basic Research Question
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Introduction of the thioether group via reaction of a pyrimidinone precursor with a thiol-containing reagent (e.g., 1-phenylethanethiol) under basic conditions (e.g., K₂CO₃ in ethanol) .
- Cyclization : Formation of the pyrimidinone core using reagents like urea or thiourea in refluxing ethanol or DMF .
Optimization Tips : - Use alkylation agents (e.g., dimethyl sulfate or methyl iodide) for thioether formation, as they offer high yields (~80–90%) in polar aprotic solvents like DMF .
- Monitor reaction progress via TLC or HPLC to minimize by-products. Adjust pH to 8–9 for optimal nucleophilic substitution .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and thioether linkage (e.g., δ ~2.5–3.5 ppm for SCH₂ groups) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peak matching C₁₉H₁₈N₂OS) .
- X-ray Crystallography : For unambiguous 3D structure determination, particularly if the compound crystallizes in a stable polymorph .
Q. How can researchers evaluate the biological activity of this compound, and what assays are suitable for initial screening?
Basic Research Question
Methodological Approach :
- Anticonvulsant Activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models in rodents, as applied to structurally similar pyrimidinones .
- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC₅₀ values compared to positive controls like doxorubicin .
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays to identify potential targets .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance the compound’s bioactivity?
Advanced Research Question
- Substituent Variation : Modify the phenyl or thioether groups (e.g., introducing electron-withdrawing groups like -CF₃ or halogens) to assess effects on potency .
- Bioisosteric Replacement : Replace the thioether with sulfoxide or sulfone groups to improve metabolic stability .
- Data-Driven Design : Use computational tools (e.g., molecular docking) to predict binding affinities to targets like γ-aminobutyric acid (GABA) receptors or tubulin .
Q. How should researchers address contradictions in biological data between in vitro and in vivo studies for this compound?
Advanced Research Question
- Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and blood-brain barrier penetration to explain efficacy gaps .
- Metabolite Identification : Use LC-MS to detect active/inactive metabolites that may alter in vivo outcomes .
- Dose-Response Refinement : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .
Q. What computational methods are suitable for predicting the compound’s mechanism of action and toxicity profile?
Advanced Research Question
- Molecular Dynamics Simulations : Study interactions with biological targets (e.g., tubulin) using software like GROMACS or AMBER .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Toxicity Prediction : Use QSAR models or platforms like ProTox-II to estimate hepatotoxicity and mutagenicity risks .
Q. How can reaction pathways be analyzed to resolve discrepancies in synthetic yields reported across studies?
Advanced Research Question
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to identify rate-limiting steps and intermediates .
- Solvent Screening : Test polar (DMF) vs. non-polar (toluene) solvents to optimize activation energy for key steps .
- By-Product Analysis : Characterize impurities via GC-MS and adjust stoichiometry or catalyst loading (e.g., Pd/C for deprotection) .
Eigenschaften
IUPAC Name |
4-phenyl-2-(1-phenylethylsulfanyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13(14-8-4-2-5-9-14)22-18-19-16(12-17(21)20-18)15-10-6-3-7-11-15/h2-13H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGMBPRJTSZZAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.